molecular formula C15H12OS B7872085 Naphthalen-2-yl(thiophen-2-yl)methanol

Naphthalen-2-yl(thiophen-2-yl)methanol

Cat. No. B7872085
M. Wt: 240.3 g/mol
InChI Key: XTPWAVDHEIPPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C15H12OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-2-yl(thiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-yl(thiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensors for Transition Metal Ions : A study by Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives of Naphthalen-2-yl(thiophen-2-yl)methanol, demonstrating their ability to selectively coordinate to metal ions, particularly Cu2+ ions in methanol or methanol–water mixtures. This complexation was accompanied by a notable color change, suggesting potential applications in detecting these ions (Gosavi-Mirkute et al., 2017).

  • Fluorescent Probe for Chromium Ions : Das et al. (2012) described a Naphthalen-2-yl(thiophen-2-yl)methanol derivative that acts as a selective fluorescence probe for Cr3+ ions in aqueous methanol. This compound showed good cell permeability and could be used to detect intracellular Cr3+ in contaminated living cells, indicating potential applications in biological and environmental monitoring (Das et al., 2012).

  • Organic Synthesis and Photochemistry : Jing et al. (2018) developed an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, highlighting the compound's utility in organic synthesis and photochemical applications (Jing et al., 2018).

  • Apoptosis Inducers in Cancer Research : Research by Jiang et al. (2008) identified a series of Naphthalen-2-yl(thiophen-2-yl)methanol derivatives as potent inducers of apoptosis, a critical process in cancer treatment, using a cell- and caspase-based assay (Jiang et al., 2008).

properties

IUPAC Name

naphthalen-2-yl(thiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPWAVDHEIPPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl(thiophen-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-2-yl(thiophen-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Naphthalen-2-yl(thiophen-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Naphthalen-2-yl(thiophen-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
Naphthalen-2-yl(thiophen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
Naphthalen-2-yl(thiophen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
Naphthalen-2-yl(thiophen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.